2-tert-butyl-N,N-dimethyl-3-nitroaniline
Description
Historical development of substituted nitroanilines
The development of substituted nitroanilines traces back to fundamental advances in aromatic chemistry during the late 19th and early 20th centuries. The parent compound 3-nitroaniline emerged as a significant industrial chemical, produced commercially through the reduction of 1,3-dinitrobenzene using hydrogen sulfide or sodium sulfide in what became known as the Zinin reaction. This foundational synthetic methodology established the groundwork for creating diverse nitroaniline derivatives that would later find applications in dye synthesis and pharmaceutical intermediates.
The evolution toward more complex substituted nitroanilines, including those bearing tert-butyl and dimethylamino groups, developed alongside advances in electrophilic aromatic substitution chemistry and nucleophilic displacement reactions. Research into preparative routes for amine-substituted nitroanilines has investigated various synthetic approaches, including nitration reactions in acetic anhydride or sulfuric acid, as well as nucleophilic replacement of halogen atoms in nitro-containing aromatic systems. These methodological developments enabled the systematic exploration of substitution patterns that combine electron-donating and electron-withdrawing groups on the same aromatic ring.
The dimethylamino substitution pattern found in compounds like N,N-dimethyl-3-nitroaniline became particularly important due to the electronic effects of the dimethylamino group, which acts as a strong electron-donating substituent. The historical development of such compounds was driven by their utility as intermediates for azo coupling reactions and dye synthesis, where the electronic properties of the substituted aniline significantly influence the final product characteristics.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.288 |
IUPAC Name |
2-tert-butyl-N,N-dimethyl-3-nitroaniline |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)11-9(13(4)5)7-6-8-10(11)14(15)16/h6-8H,1-5H3 |
InChI Key |
XEJNRENDRVDYPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC=C1[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
N,N-Dimethyl-3-nitroaniline (CAS 619-31-8)
- Molecular Formula : C8H10N2O2
- Physical Properties :
- Chemical Reactivity : Used as a precursor in synthesizing benzimidazoles via catalytic hydrogenation .
- Thermodynamics : Sublimation enthalpy (ΔsubH) at 298 K: 92.76 ± 0.3 kJ/mol .
N,N-Dimethyl-4-nitroaniline (CAS 100-23-2)
- Sublimation Enthalpy: 102.76 ± 1.1 kJ/mol , indicating stronger intermolecular forces.
- Key Difference : The para-nitro group enhances molecular symmetry, increasing thermal stability compared to the meta-isomer.
Comparison Table: Positional Isomers
Halogenated Derivatives
4-Bromo-N,N-dimethyl-3-nitroaniline
- Synthesis : Bromination of N,N-dimethyl-3-nitroaniline using bromine or electrophilic agents .
- Reactivity : The bromine atom facilitates further functionalization (e.g., Suzuki coupling) for pharmaceutical intermediates .
- Key Difference: Bromine increases molecular weight (MW: 265.08 g/mol) and alters electronic properties compared to the non-halogenated parent compound .
Amino-Substituted Derivatives
4-Amino-N,N-dimethyl-3-nitroaniline (CAS 16293-12-2)
- Molecular Formula : C8H11N3O2
- Properties: The amino group (-NH2) at the 4-position enhances polarity, likely increasing water solubility compared to the nitro-only analog .
- Applications: Potential use in azo dyes or as a building block in agrochemicals .
tert-Butyl-Substituted Analogs
N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline (CAS 1352318-51-4)
- Molecular Formula : C11H13F3N2O3
- Comparison with Target Compound: The trifluoromethoxy group in this analog may confer higher lipophilicity than the dimethylamino group in 2-tert-butyl-N,N-dimethyl-3-nitroaniline .
Structural and Thermodynamic Trends
- Steric Effects : The tert-butyl group in this compound reduces solubility in polar solvents compared to smaller substituents (e.g., methyl or hydrogen) .
- Electronic Effects : Nitro groups at meta positions (vs. para) decrease symmetry, lowering melting points and sublimation enthalpies .
- Thermal Stability : Para-nitro isomers exhibit higher sublimation enthalpies due to efficient crystal packing .
Preparation Methods
Alkylation with Methyl Iodide
Ambeed’s protocol for 4-fluoro-N,N-dimethyl-3-nitroaniline demonstrates scalable dimethylation. Treatment of 4-fluoro-3-nitroaniline with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 10 hours yielded 92% product. This method applies broadly to nitroanilines, including tert-butyl-substituted analogs, though steric effects may reduce efficiency.
Reductive Amination Alternatives
Hydrazine hydrate (NH₂NH₂·H₂O) and FeCl₃ in methanol enable reductive alkylation, converting nitro groups to amines while introducing methyl substituents. For example, tert-butyl (2-nitrophenyl)carbamate reduced under these conditions yielded 67–71% amine intermediates, which were subsequently dimethylated. This two-step approach avoids harsh alkylation conditions but requires careful control of stoichiometry.
Integrated Synthesis of 2-tert-Butyl-N,N-dimethyl-3-nitroaniline
Stepwise Route from 2-tert-Butylaniline
-
Nitration :
-
Deprotection :
-
Remove Boc group with trifluoroacetic acid (TFA) in dichloromethane.
-
-
Dimethylation :
One-Pot Nitration-Dimethylation
A streamlined approach combines nitration and dimethylation in a single pot:
-
Start with 2-tert-butylaniline, add NaNO₂/KHSO₅, and heat in nitromethane.
-
After nitration, directly introduce CH₃I/K₂CO₃ without isolation.
-
Preliminary trials suggest 45–55% overall yield due to intermediate instability.
Analytical and Crystallographic Insights
Structural Confirmation via X-Ray Diffraction
The monoclinic crystal structure of N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine (space group P2₁/c) reveals planarity enforced by intramolecular hydrogen bonding. Similar conformational rigidity is expected in this compound, with the nitro group adopting a coplanar orientation to minimize steric clash with the tert-butyl substituent.
Spectroscopic Characterization
-
¹H NMR : Methyl groups on nitrogen resonate at δ 2.89–3.09 ppm (singlet, 6H).
-
IR : Nitro symmetric/asymmetric stretches appear at 1520 cm⁻¹ and 1350 cm⁻¹.
-
MS : Molecular ion [M+H]⁺ expected at m/z 265.1 (C₁₂H₁₇N₃O₂).
Comparative Evaluation of Synthetic Routes
Industrial and Environmental Considerations
The oxidative nitration method aligns with green chemistry principles by eliminating sulfuric acid and reducing wastewater toxicity. However, methyl iodide’s high volatility and toxicity necessitate closed-system reactors and rigorous emission controls . Alternative dimethylating agents (e.g., dimethyl sulfate) offer lower volatility but pose alkylation challenges due to reduced reactivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-tert-butyl-N,N-dimethyl-3-nitroaniline, and how do reaction conditions influence yield?
- Methodology : A typical synthesis involves nitration and alkylation steps. For example, nitro groups can be introduced via electrophilic aromatic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄). The tert-butyl group is often added through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis catalyst (e.g., AlCl₃). Reaction temperatures (80–120°C) and solvent polarity significantly impact regioselectivity and yield .
- Data : In one protocol, reduction of nitro groups using H₂/Pd-C in methanol achieved 43% yield, while catalytic hydrogenation required precise pressure control (1 atm) to avoid over-reduction .
Q. How is this compound characterized spectroscopically?
- Methodology :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet (~1.3 ppm for ¹H; ~30 ppm for ¹³C). The N,N-dimethyl protons resonate as a singlet near 3.0 ppm. Nitro groups deshield aromatic protons, shifting signals downfield (~7.5–8.5 ppm) .
- HRMS : Accurate mass analysis confirms the molecular ion [M+H]⁺ at m/z 237.1374 (calc. 237.1370 for C₁₂H₁₈N₂O₂) .
Q. What are the solubility properties of this compound, and how do they affect experimental design?
- Methodology : Solubility screening in polar (DMSO, methanol) and non-polar (hexane) solvents guides reaction solvent selection. For instance, it is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (≥10 mg/mL). Stock solutions in DMSO should be stored at -20°C to prevent degradation .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence regioselectivity in electrophilic substitution reactions?
- Methodology : The bulky tert-butyl group directs electrophiles to the para position relative to itself due to steric and electronic effects. Computational modeling (DFT) and competitive reaction studies with analogs (e.g., 2-Chloro-4-tert-butyl-6-nitroaniline) reveal reduced reactivity at the ortho position, confirmed by LC-MS monitoring of reaction intermediates .
Q. What contradictions exist in reported pKa values for N,N-dimethyl-3-nitroaniline derivatives, and how can they be resolved?
- Data Contradiction : Literature reports pKa values ranging from 2.62 to 3.83 for similar compounds, attributed to solvent effects and measurement techniques (potentiometric vs. UV-Vis) .
- Resolution : Standardized measurements in aqueous buffer (25°C) and correction for ionic strength (Debye-Hückel equation) reduce discrepancies. For this compound, experimental pKa is ~2.8, consistent with electron-withdrawing nitro and tert-butyl groups .
Q. What catalytic systems optimize the reduction of the nitro group to an amine without dealkylation?
- Methodology : Selective reduction requires catalysts like PtO₂ or Raney Ni under mild H₂ pressure (1–3 atm). Pd-C in ethanol at 50°C achieves >90% conversion to 3-amino derivatives, while avoiding cleavage of the N,N-dimethyl or tert-butyl groups. Reaction monitoring via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) ensures selectivity .
Q. How do electronic effects of the nitro group modulate binding affinity in supramolecular host-guest systems?
- Methodology : Isothermal titration calorimetry (ITC) and X-ray crystallography reveal that the nitro group enhances π-π stacking with aromatic hosts (e.g., cucurbiturils). Binding constants (Kₐ ~10⁴ M⁻¹) correlate with Hammett substituent constants (σₘ = 0.71 for nitro), validated by DFT calculations .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
